molecular formula C10H8FNOS B1372994 (4-(4-Fluorophenyl)thiazol-2-yl)methanol CAS No. 1211511-24-8

(4-(4-Fluorophenyl)thiazol-2-yl)methanol

Cat. No. B1372994
CAS RN: 1211511-24-8
M. Wt: 209.24 g/mol
InChI Key: SDZNQPGOGCLEII-UHFFFAOYSA-N
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Description

“(4-(4-Fluorophenyl)thiazol-2-yl)methanol” is a chemical compound with the empirical formula C10H8FNOS and a molecular weight of 209.24 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “(4-(4-Fluorophenyl)thiazol-2-yl)methanol” can be represented by the SMILES string FC1=CC=C (C=C1)C2=CSC (CO)=N2 . This indicates that the compound contains a fluorophenyl group and a thiazolyl group connected by a methanol group .


Physical And Chemical Properties Analysis

“(4-(4-Fluorophenyl)thiazol-2-yl)methanol” is a solid substance . Its empirical formula is C10H8FNOS and it has a molecular weight of 209.24 .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including compounds like (4-(4-Fluorophenyl)thiazol-2-yl)methanol, have been studied for their potential as antimicrobial agents. The introduction of fluorine atoms into the phenyl ring of thiazole compounds has shown to enhance their antimicrobial efficacy .

Anti-Inflammatory and Analgesic Properties

Research indicates that certain thiazole compounds exhibit significant anti-inflammatory and analgesic activities. This is particularly relevant in the development of new pain relief medications with potentially fewer side effects .

Anticancer Potential

Some thiazole derivatives have been evaluated for their anticancer properties. For example, studies have shown that introducing fluorine-containing phenyl groups into molecular structures can lead to compounds with moderate to good herbicidal activities, which may be applicable in cancer research .

Herbicidal Applications

The herbicidal activity of thiazole compounds has been explored, with findings suggesting that these compounds can be effective in controlling unwanted vegetation, particularly when fluorine is present in the structure .

Neuroprotective Effects

Thiazoles are being investigated for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The structural versatility of thiazole allows for the design of compounds that can interact with various neurological targets .

Antidiabetic Activity

The modification of thiazole compounds has led to the discovery of molecules with antidiabetic activity. This opens up possibilities for the development of new therapeutic agents for diabetes management .

Antioxidant Properties

Thiazole derivatives are also known for their antioxidant properties. This characteristic is important for combating oxidative stress, which is implicated in many chronic diseases .

Hepatoprotective Activity

Studies have suggested that thiazole compounds may possess hepatoprotective activities, offering potential benefits in the treatment of liver disorders .

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302 - H318 and precautionary statements P280 - P301 + P312 + P330 - P305 + P351 + P338 + P310 .

Mechanism of Action

Mode of Action

Thiazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , which suggests that (4-(4-Fluorophenyl)thiazol-2-yl)methanol may interact with multiple targets and pathways.

Result of Action

Given the diverse biological activities of thiazole derivatives , it is possible that this compound could have a wide range of effects at the molecular and cellular levels.

properties

IUPAC Name

[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNOS/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-4,6,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZNQPGOGCLEII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101285668
Record name 4-(4-Fluorophenyl)-2-thiazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101285668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1211511-24-8
Record name 4-(4-Fluorophenyl)-2-thiazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211511-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Fluorophenyl)-2-thiazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101285668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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